MK-4256

SSTR3 antagonist receptor selectivity binding affinity

MK-4256 is the definitive SSTR3 antagonist for metabolic research, offering unmatched >500-fold selectivity over SSTR1/2/4/5 and potent glucose-lowering efficacy at ultra-low oral doses (0.03 mg/kg). Unlike sulfonylureas, it carries minimal hypoglycemia risk and synergizes with DPP-4 inhibitors, making it the gold‑standard tool for in vivo type 2 diabetes studies, ADME/Tox profiling, and receptor selectivity confirmation.

Molecular Formula C27H23FN8O
Molecular Weight 494.5344
CAS No. 1104599-69-0
Cat. No. B609091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4256
CAS1104599-69-0
SynonymsMK4256;  MK-4256;  MK 4256. MDL# MFCD25976577.
Molecular FormulaC27H23FN8O
Molecular Weight494.5344
Structural Identifiers
SMILESCC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
InChIInChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1
InChIKeyNTIFDLOQPKMIJK-AJTFRIOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-4256: Potent and Selective SSTR3 Antagonist for Metabolic Research and Type 2 Diabetes Studies


MK-4256 (CAS 1104599-69-0) is a potent, selective, and orally bioavailable small molecule antagonist of the somatostatin receptor subtype 3 (SSTR3) [1]. Developed from an imidazolyl-β-tetrahydrocarboline scaffold, MK-4256 exhibits high affinity for human SSTR3 (IC50 = 0.66 nM) and mouse SSTR3 (IC50 = 0.36 nM) in receptor binding assays [1]. It demonstrates exceptional selectivity (>500-fold) over other SSTR subtypes (SSTR1, SSTR2, SSTR4, SSTR5), making it a valuable tool compound for investigating SSTR3-mediated signaling in metabolic pathways, particularly in the context of glucose-dependent insulin secretion and type 2 diabetes research [1].

Why MK-4256 Cannot Be Replaced by Generic SSTR3 Antagonists or Other Antidiabetic Agents


Generic substitution fails because MK-4256's unique structural features confer a distinct pharmacological profile that is not replicated by other SSTR3 antagonists or standard antidiabetic agents. While several SSTR3 antagonists have been disclosed, MK-4256 exhibits a superior combination of high potency, exceptional subtype selectivity (>500-fold over SSTR1/2/4/5), and robust in vivo efficacy at exceptionally low oral doses (0.03 mg/kg) with minimal hypoglycemia risk [1]. Furthermore, its synergy with DPP-4 inhibitors provides a unique advantage not seen with sulfonylureas like glipizide, which carry a significant risk of hypoglycemia [1]. Simple interchange with other SSTR3 antagonists would not guarantee the same potency, selectivity, or favorable in vivo profile that underpins its value in metabolic research [1].

Quantitative Differentiation of MK-4256: Head-to-Head and Comparative Evidence


Superior SSTR3 Antagonist Potency and Subtype Selectivity vs. Other SSTR Subtypes

MK-4256 demonstrates high-affinity binding to human SSTR3 (IC50 = 0.66 nM) and exhibits remarkable selectivity over other somatostatin receptor subtypes. In human receptor binding assays, MK-4256 has IC50 values of 2362 nM for SSTR1 and 4025 nM for SSTR2, representing >3500-fold and >6000-fold selectivity, respectively [1]. For SSTR4 and SSTR5, binding IC50 values are 384 nM and 533 nM, respectively, yet functional antagonism assays reveal IC50 values >5 μM, confirming at least 5000-fold selectivity [1].

SSTR3 antagonist receptor selectivity binding affinity

Superior Glucose-Lowering Efficacy in Mouse oGTT vs. Close Analog MK-4256 Enantiomers

In a mouse oral glucose tolerance test (oGTT) model, MK-4256 (compound 8) achieved complete ablation of glucose excursion (109% reduction) at 1 mg/kg oral dose [1]. This efficacy was superior to its close structural analog compound 9 (MK-4256 enantiomer), which reduced glucose excursion by only 63% at the same dose [1]. Other related compounds (12 and 13) also showed lower efficacy (68% and 71% reduction, respectively) despite comparable in vitro potency [1].

oral glucose tolerance test in vivo efficacy SSTR3 antagonist

Minimal Hypoglycemia Risk vs. Sulfonylurea Glipizide in Normoglycemic Mice

MK-4256 was evaluated for its potential to induce hypoglycemia in lean C57BL/6N mice. Following a 4-hour fast, MK-4256 was administered at doses of 0.01, 0.1, and 1 mg/kg po. Blood glucose levels did not decrease significantly at any dose over the subsequent 5 hours [1]. In stark contrast, glipizide, a marketed sulfonylurea, dosed at 10 mg/kg caused significant decreases in blood glucose levels, starting at 60 minutes post-dosing [1].

hypoglycemia risk safety pharmacology type 2 diabetes

Favorable Pharmacokinetic Profile with High Oral Bioavailability Across Species

MK-4256 exhibits a robust pharmacokinetic profile across multiple preclinical species. In mice, oral bioavailability (F) is 58% with an oral AUC(0–t) of 19.3 μM·h at 10 mg/kg [1]. In rats, F is 42% with oral AUC of 0.81 μM·h at 2 mg/kg [1]. In higher species, MK-4256 shows even more favorable properties: in dogs, F is 53% with an oral AUC of 15.6 μM·h at 2 mg/kg and a half-life of 7.00 h; in rhesus monkeys, F is 65% with an oral AUC of 14.4 μM·h and a half-life of 7.21 h [1].

pharmacokinetics oral bioavailability preclinical ADME

Synergistic Glucose-Lowering Effect with DPP-4 Inhibitor Combination

MK-4256 demonstrates significant synergy when combined with a DPP-4 inhibitor. In a mouse oGTT model, co-administration of MK-4256 (1 mg/kg) and the DPP-4 inhibitor des-F-sitagliptin (1 mg/kg) resulted in a 112% reduction in blood glucose excursion, compared to 91% reduction for the DPP-4 inhibitor alone and 109% for MK-4256 alone at the same dose [1]. This synergistic effect suggests that MK-4256 can enhance the efficacy of existing antidiabetic agents.

combination therapy DPP-4 inhibitor synergy

Optimal Research and Procurement Applications for MK-4256 Based on Differentiating Evidence


Investigating SSTR3-Mediated Glucose-Dependent Insulin Secretion in Metabolic Disease Models

MK-4256 is ideally suited for in vivo studies of glucose homeostasis due to its potent and selective SSTR3 antagonism and demonstrated efficacy in mouse oGTT models at low oral doses (0.03–1 mg/kg) [1]. Its minimal hypoglycemia risk in normoglycemic animals ensures that observed glucose-lowering effects are driven by glucose-dependent insulin secretion, making it a safer and more physiologically relevant tool compared to sulfonylureas [1].

Combination Therapy Studies with Incretin-Based Agents (e.g., DPP-4 Inhibitors)

Researchers exploring combination therapies for type 2 diabetes can leverage the synergistic interaction between MK-4256 and DPP-4 inhibitors [1]. The compound's ability to enhance the glucose-lowering efficacy of a DPP-4 inhibitor in mouse oGTT provides a robust platform for investigating novel combination regimens and potential fixed-dose combinations [1].

Preclinical Pharmacokinetic and Safety Pharmacology Assessments Requiring Oral Bioavailability

MK-4256's favorable pharmacokinetic profile across multiple species, including high oral bioavailability (42–65%) and long half-lives (up to 7.21 h in rhesus monkey), makes it a suitable candidate for ADME and toxicology studies [1]. Its predictable exposure and low clearance in higher species facilitate dose selection and translational modeling [1].

SSTR3 Target Validation and Off-Target Selectivity Profiling

Given its exceptional selectivity (>500-fold over other SSTR subtypes), MK-4256 serves as a definitive tool for confirming SSTR3-specific biological effects [1]. It can be used in receptor binding and functional assays to differentiate SSTR3-mediated signaling from cross-reactivity with SSTR1, SSTR2, SSTR4, or SSTR5 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-4256

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.